4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole
Description
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole is a heterocyclic compound featuring a benzo[1,2,5]thiadiazole core linked to a pyrimidinyl-piperazine sulfonyl group. This structure combines electron-deficient benzothiadiazole (BTD) with a sulfonylated piperazine-pyrimidine moiety, which may confer unique electronic, coordination, and pharmacological properties. Such characteristics make this compound relevant in materials science (e.g., organic electronics) and drug discovery (e.g., kinase inhibition) .
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c21-24(22,12-4-1-3-11-13(12)18-23-17-11)20-9-7-19(8-10-20)14-15-5-2-6-16-14/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJLPJOOBYZZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route includes:
Preparation of Pyrimidin-2-yl-piperazine: This can be achieved by reacting pyrimidine with piperazine under controlled conditions.
Sulfonylation: The pyrimidin-2-yl-piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzo[1,2,5]thiadiazole: The final step involves coupling the sulfonylated pyrimidin-2-yl-piperazine with benzo[1,2,5]thiadiazole under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Benzothiadiazole Derivatives
| Compound | Substituent/Functional Group | HOMO (eV) | LUMO (eV) | Bandgap (Eg) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl) | -5.8* | -3.5* | 2.3* | Kinase inhibition, Optoelectronics |
| Benzo[c][1,2,5]thiadiazole (BTD) | None | -5.3 | -3.1 | 2.2 | Organic semiconductors |
| BTD with Pyrazine End Group (Compound 2) | Pyrazine | -5.6 | -3.4 | 2.2 | Photovoltaics |
| BTD with Thiophene Linker (WS7 Dye) | 4-(Thiophen-2-yl) | -5.4 | -3.3 | 2.1 | Dye-sensitized solar cells (DSSCs) |
| BTD 1,1-Dioxide | Sulfone | -6.0 | -3.8 | 2.2 | Coordination chemistry |
*Estimated based on analogous compounds in , and 10.
Key Observations:
- The target compound’s sulfonyl-piperazine-pyrimidine group lowers HOMO/LUMO levels compared to unsubstituted BTD, enhancing electron-accepting capacity. This aligns with trends observed in sulfone-containing BTD derivatives (e.g., BTD 1,1-dioxide) .
- Compared to pyrazine- or thiophene-substituted BTDs, the target compound’s bulkier substituent may reduce crystallinity but improve solubility, which is critical for thin-film processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
